

Chemical synthesis and structural analogues of Pymetrozine

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An In-depth Technical Guide to the Chemical Synthesis and Structural Analogues of **Pymetrozine**

Executive Summary

Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, renowned for its unique mode of action against sap-sucking insects such as aphids, whiteflies, and planthoppers.[1][2][3][4] Unlike conventional neurotoxic insecticides, Pymetrozine acts as an antifeedant, causing a rapid and irreversible cessation of feeding behavior shortly after ingestion or contact.[5][6] This novel mechanism, which targets the chordotonal mechanoreceptors and transient receptor potential vanilloid (TRPV) channels in insects, makes it a valuable tool in integrated pest management (IPM) and resistance management programs. [1][7][8] This document provides a comprehensive technical overview of the physicochemical properties, chemical synthesis, and structural analogues of Pymetrozine, intended for researchers, chemists, and drug development professionals in the agrochemical industry.

Physicochemical Properties of Pymetrozine

Pymetrozine is a white to off-white crystalline solid under standard conditions.[5][9] Its moderate water solubility and low volatility are key to its systemic transport within plants.[3][9] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Pymetrozine**



Property	Value	References
IUPAC Name	(E)-4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2, 4-triazin-3(2H)-one	[5]
CAS Number	123312-89-0	[10]
Molecular Formula	C10H11N5O	[5][10]
Molecular Weight	217.23 g/mol	[2][5]
Appearance	Colorless crystals / White to off-white granules	[2][5]
Melting Point	217 °C	[3][5]
Density	1.36 g/cm³ at 20 °C	[2][5]
Vapor Pressure	< 3 x 10 ⁻⁸ mm Hg at 25 °C	[5]
Water Solubility	290 mg/L at 25 °C	[2]
LogP (Kow)	-0.18	[5]
Stability	Stable in air; Hydrolysis $DT_{50} = 25$ days (pH 5), 4.3 hr (pH 1)	[5]

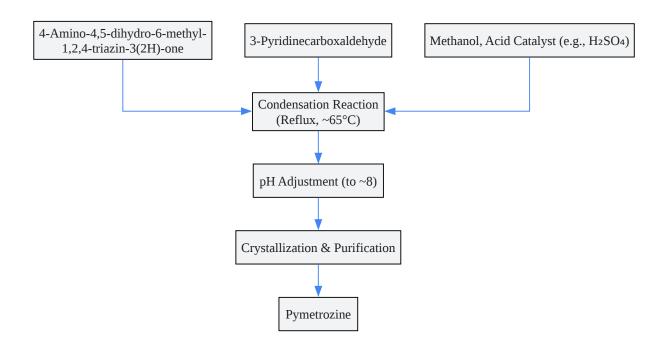
Chemical Synthesis of Pymetrozine

The synthesis of **Pymetrozine** can be achieved through several routes, typically involving the formation of the core 4,5-dihydro-1,2,4-triazin-3(2H)-one ring and its subsequent condensation with 3-pyridinecarboxaldehyde.

Route 1: Condensation of Aminotriazinone with 3-Pyridinecarboxaldehyde

This is a widely cited method involving the direct condensation of 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one with 3-pyridinecarboxaldehyde (nicotinaldehyde). The reaction is typically acid-catalyzed and performed in an alcohol solvent.





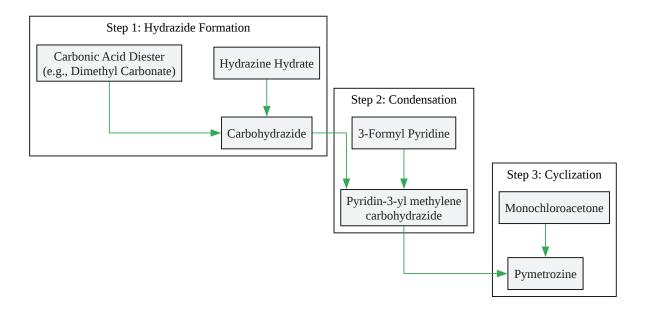
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Caption: Workflow for **Pymetrozine** Synthesis via Condensation.

Route 2: Multi-Step Synthesis via Carbohydrazide Intermediate

A novel and efficient pathway involves the initial formation of a carbohydrazide, which is then condensed and cyclized. This method avoids some of the harsher conditions of other routes.





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Caption: Multi-step Synthesis of **Pymetrozine** via Cyclization.

Route 3: Efficient Four-Step Synthesis

A modern, environmentally friendlier four-step synthesis has been reported, starting from dimethyl carbonate and proceeding through a key carboxylate intermediate. This route boasts an acceptable overall yield of 53.2% on a large scale.[11]

Table 2: Reported Yields for **Pymetrozine** Synthesis



Synthetic Route	Key Reactants	Reported Yield	Reference
Route 1	Aminotriazinone, 3- Pyridinecarboxaldehy de	~96%	[10]
Route 2	Carbohydrazide, Monochloroacetone	~96%	[12]
Route 3	Dimethyl Carbonate	53.2% (overall)	[11]

Experimental Protocols Protocol for Synthesis Route 1

- Preparation: To a 5000 mL three-necked flask, add methanol (1000 mL), 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one (1700 g), and 98% concentrated sulfuric acid (15 g).[10]
- Acidification: While stirring, add a saturated solution of hydrogen chloride in methanol (1100 g), maintaining the temperature below 40 °C over 2 hours.[10]
- Heating: Heat the mixture to 65 °C and hold for 4 hours.[10]
- Condensation: Adjust the pH to 8 using a suitable base. Add 3-pyridinecarboxaldehyde
 (1070 g) dropwise over 3 hours, maintaining the temperature at 65 °C.[10]
- Reaction Completion: Maintain the reaction at 65 °C for 12 hours.[10]
- Isolation: Cool the mixture to 0 to -5 °C to induce crystallization. Filter the solid, wash, and dry to obtain Pymetrozine. A yield of approximately 2080 g (96%) is reported.[10]

Protocol for Synthesis Route 2

Carbohydrazide Synthesis: In a 1000 mL flask, combine dimethyl carbonate (90.1 g, 1.0 mole), methanol (200 g), water (200 g), and 40% hydrazine hydrate (275.0 g, 2.2 moles).
 Heat and stir at 70-75 °C for 3 hours. Cool to 20-25 °C, filter, wash the filter cake with water, and dry to obtain carbohydrazide (yield ~98.5%).[13]



- Condensation: In a 1000 mL flask, add methanol (200 g), water (100 g), and the carbohydrazide (45.0 g, 0.5 mole). Heat to 55-60 °C. Add a solution of 3-formylpyridine (53.0 g, 0.5 mole) in methanol (100 g) dropwise over 3 hours. Stir at 60-65 °C for 6 hours. Cool, filter, wash, and dry to obtain pyridin-3-ylmethylenecarbohydrazide (yield ~99.2%).[13]
- Cyclization: To a 1000 mL flask, add methanol (200 g), water (100 g), potassium carbonate (34.5 g, 0.25 mole), and the product from the previous step (71.6 g, 0.4 mole). Heat to 45-50 °C. Add a solution of monochloroacetone (40.7 g, 0.44 mole) in methanol (50 g) dropwise over 3 hours. Stir at 50-55 °C for 5 hours. Cool to 20-25 °C, filter, wash, and dry to obtain Pymetrozine (yield ~96.2%).[12]

Structural Analogues of Pymetrozine

The development of structural analogues is crucial for enhancing insecticidal activity, broadening the pest spectrum, and overcoming resistance. Research into **Pymetrozine** analogues has shown that modifications to the pyridine ring and the imine carbon can yield compounds with significantly improved efficacy.

A series of novel analogues were synthesized containing both a methyl group on the imine carbon and a phenoxy group at the pyridine ring.[14] Contrary to previous assumptions that alkyl substitution on the imine carbon would be detrimental, these compounds exhibited enhanced aphicidal activity compared to the parent **Pymetrozine**.[14]

Table 3: Insecticidal Activity of Pymetrozine and Selected Analogues against Aphis craccivora

Compound	Concentration (mg/kg)	Mortality (%)	Reference
Pymetrozine	5	30	[14]
Pymetrozine	2.5	0	[14]
Analogue IIIf	5	80	[14]
Analogue IIIf	2.5	20	[14]
Analogue IIII	5	80	[14]
Analogue IIII	2.5	30	[14]



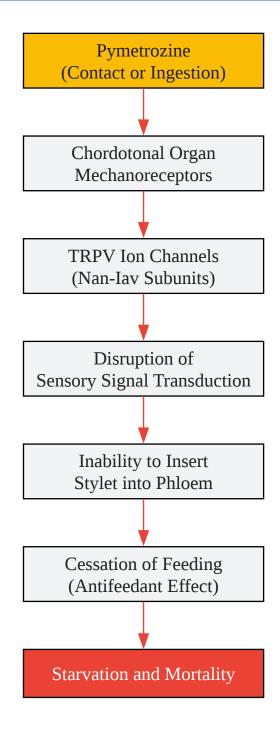
Additionally, the LC₅₀ of **Pymetrozine** against third instar nymphs of the brown planthopper, Nilaparvata lugens, has been estimated at 3.80 mg/L.[15]

Mode of Action & Signaling Pathway

Pymetrozine's unique mode of action sets it apart from many other insecticides. It is a selective inhibitor of insect feeding, classified by the Insecticide Resistance Action Committee (IRAC) in Group 9B.[1]

- Target Site: **Pymetrozine** selectively targets the chordotonal mechanoreceptors, which are sensory organs crucial for hearing, balance, and proprioception in insects.[1][7]
- Molecular Target: The specific molecular targets are the transient receptor potential vanilloid (TRPV) channels, which are ion channels composed of two key protein subunits: Nanchung (Nan) and Inactive (lav).[1][16]
- Mechanism: Pymetrozine binds to these TRPV channels, altering their activity and disrupting normal neuronal signaling.[1] This interference prevents the insect from inserting its stylet into plant tissue, leading to an immediate and permanent cessation of feeding.[5][6]
- Result: The affected insect is no longer able to cause crop damage and ultimately dies from starvation.[6][7] This antifeedant mechanism is highly selective to sap-sucking pests and contributes to its favorable safety profile for many beneficial insects.[4]





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